molecular formula C9H16O3 B023920 4-Hydroperoxy-2-nonenal CAS No. 7439-43-2

4-Hydroperoxy-2-nonenal

Cat. No. B023920
CAS RN: 7439-43-2
M. Wt: 172.22 g/mol
InChI Key: TVNYLRYVAZWBEH-FNORWQNLSA-N
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Description

Synthesis Analysis

HPNE is formed as a major product of lipid hydroperoxide decomposition, particularly through the action of reactive oxygen species on phospholipids containing polyunsaturated fatty acids. The synthesis involves several radical-dependent oxidative routes, including the formation of hydroperoxides, alkoxyl radicals, epoxides, and fatty acyl cross-linking reactions. A key method for the synthesis of HPNE analogs, such as 4-hydroxy-2(E)-nonenal, employs commercially available precursors in a cross-metathesis reaction, offering a straightforward approach to obtaining these compounds (Soulère et al., 2007).

Molecular Structure Analysis

HPNE and its related compounds, such as 4-hydroxy-2-nonenal (HNE), are characterized by their α,β-unsaturated aldehyde structure. This structural motif is crucial for their reactivity and biological activity. The presence of the hydroperoxy group in HPNE adds to its reactivity, making it capable of undergoing various chemical transformations, including conversion to other bioactive lipid peroxidation products (Lee et al., 2000).

Chemical Reactions and Properties

HPNE is involved in several chemical reactions, including the formation of covalent adducts with proteins, which can lead to alterations in their function and structure. The hydroperoxy group of HPNE participates in the formation of structurally unique lysine adducts through mechanisms that involve intramolecular oxidation reactions. This reactivity highlights the potential of HPNE to modify proteins in biological systems, contributing to cellular damage and disease processes (Shimozu et al., 2011).

Physical Properties Analysis

The physical properties of HPNE and related compounds are significantly influenced by their aldehyde and hydroperoxy functional groups. These groups contribute to their polarity and reactivity, affecting their solubility in biological membranes and their interaction with biomolecules. The detailed analysis of these properties is essential for understanding their behavior and distribution within cellular environments.

Chemical Properties Analysis

The chemical properties of HPNE, such as reactivity with nucleophilic sites in biomolecules, are central to its role in mediating lipid peroxidation-induced cellular damage. The formation of adducts with DNA and proteins through Michael addition and Schiff base formation is a critical aspect of its mechanism of action, leading to the disruption of cellular functions and the initiation of pathological processes (Bruenner et al., 1995).

Scientific Research Applications

  • DNA Damage and Cyclooxygenase-2 Expression : 4-Hydroxy-2-nonenal (a product of 4-HPNE) forms propano adducts with 2'-deoxyguanosine and can up-regulate cyclooxygenase-2 expression. This process potentially increases the production of genotoxic bifunctional electrophiles, indicating its role in DNA damage mechanisms (Blair, 2001).

  • Marker of Lipid Peroxidation : 4-Hydroxy-2-nonenal serves as a marker for lipid peroxidation. It exhibits biological effects including toxicity and atherogenicity, thus being significant in studies related to these conditions (Bruenner, Jones, & German, 1995).

  • Effects on Endothelial Cells : This compound alters tetrahydrobiopterin (BH4) homeostasis, mediates endothelial nitric oxide synthase (eNOS) uncoupling, and increases superoxide generation in endothelial cells, potentially affecting redox signaling (Whitsett, Picklo, & Vasquez-Vivar, 2007).

  • Protein Modification and Transcriptional Activation : 4-Oxo-2-nonenal (another derivative of 4-HPNE) can form novel cyclic structures within proteins, potentially modulating transcriptional activation in vivo (Oe et al., 2003).

  • Role in Oxidative Stress : 4-HNE, derived from 4-HPNE, disrupts signal transduction, affects protein activity, induces inflammation, and triggers cellular apoptosis under oxidative stress conditions (Breitzig, Bhimineni, Lockey, & Kolliputi, 2016).

  • Implications in Hepatocyte Cancer Initiation : The formation of 4-hydroxy-2-nonenal-protein adducts in the early stages of hepatitis in Long-Evans Cinnamon rats suggests its potential role in the initiation of hepatocyte cancer (Márquez-Quiñones et al., 2010).

  • Signaling Messenger Role : 4-HNE is studied as a signaling messenger that modifies proteins with specific residues, impacting chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation (Zhang & Forman, 2017).

  • Precursor of Bioactive Compounds : 4-Hydroperoxy-2-nonenal is a precursor to highly bioactive compounds like 4-hydroxy-2-nonenal and 4-oxo-2-nonenal (Onyango & Baba, 2009).

  • Biomarker for Oxidative Stress : The formation, biochemical reactions, endogenous targets, and metabolism of HNE (a derivative of 4-HPNE) may serve as non-invasive biomarkers of oxidative stress (Schaur, Siems, Bresgen, & Eckl, 2015).

  • Formation Pathways and Mechanisms : 4-HNE, a major cytotoxic product of lipid peroxidation and a derivative of 4-HPNE, is formed through distinct mechanisms, which are key to understanding its biological roles (Schneider, Tallman, Porter, & Brash, 2001).

  • Detection and Analysis Techniques : Various techniques, including electrospray mass spectrometry, have been developed for determining 4-HNE at cellular levels, which is crucial for identifying its presence in various biological conditions (Gioacchini et al., 1999).

  • Role in Disease Pathogenesis : Elevated levels of protein-bound 4-HNE have been found in the brain of persons with mild cognitive impairment, suggesting its role in the pathogenesis of neurodegenerative diseases like Alzheimer's (Butterfield, Reed, Perluigi, Marco, Coccia, Cini, & Sultana, 2006).

Safety And Hazards

4-Hydroperoxy-2-nonenal is classified as a substance that may cause skin dryness or cracking, serious eye irritation, drowsiness, or dizziness . It is also highly flammable .

properties

IUPAC Name

(E)-4-hydroperoxynon-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNYLRYVAZWBEH-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(/C=C/C=O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347875
Record name (E)-4-Hydroperoxynon-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroperoxy-2-nonenal

CAS RN

83920-83-6, 7439-43-2
Record name 4-Hydroperoxy-2-nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083920836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-4-Hydroperoxynon-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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